molecular formula C22H27N3O4S B3009233 N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 941912-51-2

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3009233
CAS No.: 941912-51-2
M. Wt: 429.54
InChI Key: PNDBWLXCWIOHPV-UHFFFAOYSA-N
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Description

N-(4-(N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative featuring a tetrahydroquinoline core modified with an isopentyl (3-methylbutyl) group at the N1 position. The sulfamoyl bridge links the tetrahydroquinoline moiety to a phenylacetamide group.

Properties

IUPAC Name

N-[4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15(2)12-13-25-21-10-7-19(14-17(21)4-11-22(25)27)24-30(28,29)20-8-5-18(6-9-20)23-16(3)26/h5-10,14-15,24H,4,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBWLXCWIOHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of indole derivatives, which are known to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that the compound affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives, it is likely that the compound induces a variety of molecular and cellular changes.

Biological Activity

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₂₂N₂O₂S
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 941911-58-6

The compound features a quinoline core with an isopentyl group and a sulfamoyl moiety, which may influence its biological properties.

2. Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, where an isatin derivative is condensed with a ketone.
  • Introduction of the Isopentyl Group : Alkylation reactions using isopentyl bromide and a base such as potassium carbonate are employed.
  • Sulfamoyl Formation : The final step involves the reaction of the quinoline derivative with a sulfonamide reagent.

3.1 Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains:

CompoundTarget BacteriaEC₅₀ (µM)
Compound AXanthomonas oryzae156.7
Compound BXanthomonas axonopodis281.2
Compound CXanthomonas citri194.9

These findings suggest that the structural modifications in this compound may enhance its antibacterial properties compared to traditional agents like thiodiazole copper .

The mechanism by which this compound exerts its effects likely involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. Scanning Electron Microscopy (SEM) studies have demonstrated that treated bacterial cells exhibit significant morphological changes indicative of membrane damage .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance antibacterial activity.
  • Quinoline Core Modifications : Variations in the alkyl chain length and branching can influence lipophilicity and interaction with biological targets.

5. Case Studies

Several studies have explored the biological potential of related compounds:

Case Study 1: Antibacterial Activity

In a study evaluating various quinoline derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the sulfamoyl group significantly affected antimicrobial efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition properties of quinoline derivatives showed that certain modifications led to enhanced inhibition of bacterial enzymes crucial for cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Tetrahydroquinoline vs. Tetrahydrofuran Derivatives
  • Target Compound: The tetrahydroquinoline core provides aromaticity and planarity, which may enhance interactions with biological targets (e.g., enzymes or DNA).
  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (): Replaces tetrahydroquinoline with a tetrahydrofuran ring. This smaller, oxygen-containing heterocycle reduces aromaticity and lipophilicity (MW = 299.34 g/mol), likely altering bioavailability and target specificity .
Substituent Effects on Tetrahydroquinoline
  • N-(4-(N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide (): Features a propionyl (CH2CH2CO) group at N1.
  • N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide (): A benzyl group at N1 increases molecular weight (463.6 g/mol) and aromaticity, possibly enhancing π-π stacking interactions in target binding .

Sulfamoyl-Linked Aryl Group Variations

Pyrimidine and Heteroaromatic Substituents
  • Hydrolysis yields sulfadiazine, a known antibiotic .
  • N-(4-(N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide (): Incorporation of a triazole ring, which is common in antifungal agents (e.g., fluconazole), implies possible cytochrome P450 inhibition .
Halogenated and Electron-Withdrawing Groups
  • Crystal packing studies reveal intermolecular hydrogen bonds (C–H⋯O), influencing solubility and crystallinity .
  • 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): A chloro substituent on the quinoline ring may improve antibacterial potency, as seen in fluoroquinolones .

Acetamide Modifications

  • N-(3-Methylphenyl)acetamide Derivatives (): Methyl groups on the phenyl ring can sterically hinder interactions with target proteins, altering efficacy .

Comparative Data Table

Compound Name Key Substituent(s) Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1-Isopentyl, tetrahydroquinoline Not reported High lipophilicity, potential CNS activity
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Tetrahydrofuran 299.34 Lower aromaticity, polar solvent affinity
N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)acetamide Pyrimidine Not reported Precursor to sulfadiazine (antibiotic)
N-(4-(N-(1-Benzyl-2-oxo-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide Benzyl 463.60 Enhanced π-π interactions, higher MW
N-(4-(N-(4-Hydroxyphenyl)sulfamoyl)phenyl)acetamide 4-Hydroxyphenyl Not reported Increased polarity, potential solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : A stepwise approach is advised, starting with the preparation of the tetrahydroquinolin-2-one core, followed by sulfamoylation and acetamide coupling. Key steps include:

  • Sulfamoylation : Use Na₂CO₃ as a base in dichloromethane (CH₂Cl₂) with sulfamoyl chloride derivatives under controlled stoichiometry (e.g., 1:1.5 molar ratio of substrate to reagent) .
  • Acetamide Coupling : Employ acetyl chloride in CH₂Cl₂ with iterative additions of base to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and purify via gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) .
  • Optimization : Apply Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) can identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) to confirm structural integrity. Key signals include δ ~2.14 ppm (acetamide CH₃) and δ ~7.39 ppm (aromatic protons) .
  • Mass Spectrometry : ESI/APCI(+) for molecular ion detection (e.g., [M+H]⁺, [M+Na]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water gradients for separation .

Q. What is the proposed mechanism of sulfamoyl group incorporation in the synthesis?

  • Methodological Answer : The sulfamoyl group is introduced via nucleophilic aromatic substitution (NAS) or coupling reactions. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites on the quinolin-6-yl moiety. Activating groups (e.g., electron-withdrawing substituents) enhance electrophilicity, while bases like Na₂CO₃ deprotonate the sulfonamide intermediate to facilitate bond formation .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) be applied to optimize synthesis parameters for this compound?

  • Methodological Answer :

  • Factorial Design : Screen variables (e.g., temperature, solvent, catalyst) in a 2³ factorial design to identify significant factors affecting yield.
  • Central Composite Design (CCD) : Optimize critical parameters (e.g., reaction time, molar ratios) using RSM. For example, a CCD with 5 levels for temperature (25–60°C) and reagent stoichiometry (1:1–1:2) can model nonlinear relationships .
  • Data Analysis : Use ANOVA to validate model significance (p < 0.05) and desirability functions to pinpoint optimal conditions .

Q. How can researchers address discrepancies between computational predictions (e.g., NMR shifts) and experimental spectroscopic data?

  • Methodological Answer :

  • Benchmark Calculations : Compare DFT-predicted chemical shifts (using B3LYP/6-311+G(d,p)) with experimental NMR data. Adjust solvation models (e.g., PCM for CHCl₃) to improve accuracy .
  • Error Analysis : Quantify mean absolute deviations (MAD) for proton and carbon shifts. MAD > 0.5 ppm may indicate conformational flexibility or solvent effects requiring molecular dynamics (MD) simulations .

Q. What computational strategies are suitable for modeling the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Transition State Analysis : Use quantum mechanics/molecular mechanics (QM/MM) to map energy barriers for sulfamoyl group transfer or acetamide hydrolysis.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. High electrophilicity at the sulfamoyl sulfur suggests susceptibility to nucleophilic attack .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., isopentyl chain length, acetamide methyl group) using parallel synthesis.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or SPR. Correlate IC₅₀ values with steric/electronic parameters (e.g., logP, Hammett constants) .

Q. What are the best practices for handling this compound and assessing its toxicity in vitro?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE. Follow emergency procedures for inhalation (fresh air), skin contact (soap/water), and eye exposure (15-min rinse) .
  • Toxicity Screening : Conduct MTT assays (cell viability) and Ames tests (mutagenicity). Use HepG2 or HEK293 cells for IC₅₀ determination, with positive controls (e.g., cisplatin) .

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